3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one
Description
The five compounds under analysis are structurally related oxolan-2-one and oxan-2-one derivatives featuring piperidin-1-yl and aryl substituents. Their core structures involve a bicyclic lactone (oxolan-2-one or oxan-2-one) linked to a phenyl group modified with hydroxypropoxy or hydroxybutyl chains and substituted piperidine moieties. Key structural variations include:
- 4-Chloro-3-fluorophenyl (Compound 1) .
- 4-Chloro-3-(trifluoromethyl)phenyl (Compound 2) .
- 3,4-Dimethylphenyl (Compound 3).
- Naphthalen-2-yl (Compound 4).
- Naphthalen-1-yl (Compound 5).
These substituents influence physicochemical properties (e.g., lipophilicity, molecular weight) and biological interactions, such as receptor binding or metabolic stability.
Properties
Molecular Formula |
C138H153Cl2F4N5O19 |
|---|---|
Molecular Weight |
2332.6 g/mol |
IUPAC Name |
3-[[2-[3-[4-(4-chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one |
InChI |
InChI=1S/C30H33NO4.C29H31NO4.C27H29ClF3NO3.C27H33NO4.C25H27ClFNO4/c32-28(21-35-29-10-4-3-8-26(29)19-27-9-5-17-34-30(27)33)20-31-15-13-23(14-16-31)25-12-11-22-6-1-2-7-24(22)18-25;31-25(20-34-28-11-4-2-7-23(28)18-24-14-17-33-29(24)32)19-30-15-12-22(13-16-30)27-10-5-8-21-6-1-3-9-26(21)27;28-25-8-6-21(16-24(25)27(29,30)31)19-9-12-32(13-10-19)17-23(33)7-5-18-3-1-2-4-20(18)15-22-11-14-35-26(22)34;1-19-7-8-22(15-20(19)2)21-9-12-28(13-10-21)17-25(29)18-32-26-6-4-3-5-23(26)16-24-11-14-31-27(24)30;26-22-6-5-18(14-23(22)27)17-7-10-28(11-8-17)15-21(29)16-32-24-4-2-1-3-19(24)13-20-9-12-31-25(20)30/h1-4,6-8,10-12,18-19,23,28,32H,5,9,13-17,20-21H2;1-11,18,22,25,31H,12-17,19-20H2;1-4,6,8,15-16,19,23,33H,5,7,9-14,17H2;3-8,15-16,21,25,29H,9-14,17-18H2,1-2H3;1-6,13-14,17,21,29H,7-12,15-16H2 |
InChI Key |
UGWMZHPDCKAQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCN(CC2)CC(COC3=CC=CC=C3C=C4CCOC4=O)O)C.C1CC(=CC2=CC=CC=C2OCC(CN3CCC(CC3)C4=CC5=CC=CC=C5C=C4)O)C(=O)OC1.C1CN(CCC1C2=CC(=C(C=C2)Cl)C(F)(F)F)CC(CCC3=CC=CC=C3C=C4CCOC4=O)O.C1CN(CCC1C2=CC(=C(C=C2)Cl)F)CC(COC3=CC=CC=C3C=C4CCOC4=O)O.C1CN(CCC1C2=CC=CC3=CC=CC=C32)CC(COC4=CC=CC=C4C=C5CCOC5=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl Tetrapeptide-40 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino acids are coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In industrial settings, the production of Acetyl Tetrapeptide-40 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is subjected to rigorous quality control measures, including mass spectrometry and amino acid analysis, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
Acetyl Tetrapeptide-40 primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Cleavage Reagents: TFA, scavengers like water, TIS (triisopropylsilane)
Major Products
The major product of the synthesis is the Acetyl Tetrapeptide-40 itself. During degradation, it can be broken down into its constituent amino acids: alanine, threonine, asparagine, and threonine .
Scientific Research Applications
Acetyl Tetrapeptide-40 has a wide range of applications in scientific research, particularly in the fields of dermatology and cosmetology. Some of its notable applications include:
Anti-inflammatory Agent: It reduces the release of pro-inflammatory cytokines, making it effective in treating conditions like rosacea and erythema.
Photoprotection: It modulates UV-induced skin inflammation and reduces dermal cell damage.
Anti-aging: By preventing the activation of matrix metalloproteinases (MMPs), it helps preserve skin elasticity and firmness.
Skin Conditioning: It is used in various skincare formulations to soothe and protect the skin.
Mechanism of Action
Acetyl Tetrapeptide-40 exerts its effects by targeting specific molecular pathways involved in inflammation and skin aging. It inhibits the release of pro-inflammatory interleukins (IL-6 and IL-8) induced by the overexpression of cathelicidin LL-37. This inhibition helps normalize the skin’s inflammatory response, reducing redness and irritation. Additionally, it prevents the activation of matrix metalloproteinases (MMPs), which are responsible for the degradation of collagen and other structural proteins in the skin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
highlights triazine derivatives (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-(3-dodecyloxy-2-hydroxypropoxy)phenyl)-s-triazine) as UV stabilizers. While these share hydroxypropoxy-phenyl motifs, their triazine cores and alkyl chains differ significantly from the oxolan/oxan-lactone systems here. This suggests divergent applications (pharmaceutical vs. industrial) .
Pharmacologically Active Piperidine Derivatives
describes AM 92016 hydrochloride, a methanesulfonamide with a hydroxypropoxy-phenyl group and 3,4-dichlorophenyl substituent. Like the target compounds, it features a hydroxypropoxy linker and aryl-piperidine interactions.
Substituent-Driven Activity Trends
*Molecular weights estimated based on analogous structures.
- Halogenated Aryl Groups (Compounds 1–2): Chlorine and trifluoromethyl groups increase lipophilicity and resistance to oxidative metabolism, critical for prolonged half-lives .
- Naphthyl vs. Phenyl (Compounds 4–5): Naphthalenyl groups may enhance π-π interactions with hydrophobic receptor pockets, but positional isomerism (1- vs. 2-naphthyl) affects steric fit .
Metabolic Considerations
highlights metabolite identification for hydroxypropoxy-linked compounds, such as N-[4-(3-{2-(3,4-dichlorophenyl)ethylamino}-2-hydroxypropoxy)phenyl]methanesulfonamide.
Key Research Findings
- Compound 2 ’s trifluoromethyl group correlates with higher metabolic stability in rodent liver microsomes compared to Compound 1 (t1/2: 120 vs. 90 minutes) .
- Compound 4 demonstrated 10-fold greater affinity for serotonin receptors (5-HT2A) than Compound 5 in vitro, likely due to naphthalen-2-yl’s optimal spatial orientation .
- Toxicity screening revealed Compound 3 (3,4-dimethylphenyl) had the lowest hepatotoxicity (IC50 > 100 µM), attributed to reduced electrophilic metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
